Amylocaine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

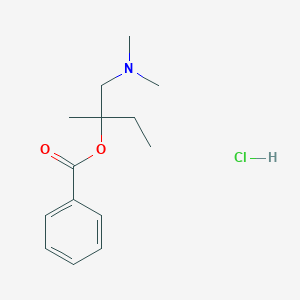

El clorhidrato de amileína se sintetiza mediante la esterificación de 1-(dimetilamino)-2-metilbutan-2-ol con ácido benzoico, seguida de la adición de ácido clorhídrico para formar la sal de clorhidrato . Las condiciones de reacción suelen implicar reflujo de los reactivos en un solvente adecuado como etanol o metanol.

Métodos de producción industrial

En entornos industriales, la producción de clorhidrato de amileína implica procesos de esterificación a gran escala seguidos de pasos de cristalización y purificación para obtener la sal de clorhidrato pura. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de amileína experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Hidrólisis: Los reactivos comunes incluyen ácido clorhídrico o hidróxido de sodio, y la reacción generalmente se lleva a cabo a temperaturas elevadas.

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o los perácidos en condiciones controladas para lograr una oxidación selectiva.

Sustitución: Se pueden utilizar varios nucleófilos, como aminas o tioles, en reacciones de sustitución, a menudo en presencia de un catalizador adecuado.

Principales productos formados

Hidrólisis: Los principales productos son 1-(dimetilamino)-2-metilbutan-2-ol y ácido benzoico.

Oxidación: Los principales productos son derivados de N-óxido del clorhidrato de amileína.

Sustitución: Los principales productos dependen del nucleófilo utilizado, lo que resulta en varios derivados sustituidos del clorhidrato de amileína.

Aplicaciones Científicas De Investigación

El clorhidrato de amileína se ha estudiado ampliamente por sus aplicaciones en varios campos:

Mecanismo De Acción

El clorhidrato de amileína ejerce sus efectos uniéndose y bloqueando los canales de sodio dependientes de voltaje en las membranas excitables de los receptores sensoriales . Este bloqueo inhibe la entrada de iones sodio, previniendo el inicio y la propagación de potenciales de acción, produciendo así anestesia local . Los objetivos moleculares incluyen los canales de sodio ubicados en las células nerviosas, y la vía principal implica la inhibición de la conducción de iones sodio .

Comparación Con Compuestos Similares

El clorhidrato de amileína se compara con otros anestésicos locales como la lidocaína, la bupivacaína y la prilocaína . Si bien todos estos compuestos comparten un mecanismo de acción común, el clorhidrato de amileína es único por su importancia histórica como uno de los primeros anestésicos locales sintéticos no adictivos .

Compuestos similares

Lidocaína: Un anestésico local ampliamente utilizado con un inicio rápido y una duración de acción intermedia.

Bupivacaína: Conocida por su larga duración de acción, lo que la hace adecuada para procedimientos quirúrgicos prolongados.

Prilocaína: Similar a la lidocaína pero con una duración de acción ligeramente más larga y menor toxicidad.

La singularidad del clorhidrato de amileína radica en su papel histórico y su estructura química específica, que proporciona una base para estudiar el desarrollo y la mejora de los anestésicos locales .

Actividad Biológica

Amylocaine hydrochloride, also known as Stovaine, is a synthetic local anesthetic that was first developed in 1903. Its primary use has been in regional anesthesia, particularly in spinal procedures. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, antimicrobial properties, and applications in various medical fields.

This compound functions primarily as a local anesthetic by stabilizing neuronal membranes and inhibiting the conduction of nerve impulses. The compound achieves this by:

- Blocking Voltage-Gated Sodium Channels : Amylocaine binds to and blocks voltage-gated sodium channels located in the excitable membranes of neurons. This action inhibits the influx of sodium ions, which is essential for generating action potentials and transmitting pain signals .

- Reversible Membrane Stabilization : By decreasing the rate of depolarization and repolarization of excitable membranes, amylocaine effectively prevents the conduction of neuronal signals, leading to localized anesthesia .

Pharmacodynamics

The pharmacodynamics of amylocaine are characterized by its ability to provide effective analgesia through:

- Local Anesthesia : Administered via injection or topical application, amylocaine can numb specific areas for surgical procedures. Its effects can extend from the chest to the legs when used for spinal anesthesia .

- Antimicrobial Activity : Recent studies have shown that amylocaine exhibits antimicrobial properties against various microorganisms. This quality may enhance its utility in preventing surgical site infections.

Antimicrobial Properties

Amylocaine's antimicrobial activity has been documented in several studies:

- Broad Spectrum Activity : Amylocaine has demonstrated effectiveness against a wide range of bacteria and fungi. It has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Clinical Implications : The antimicrobial properties suggest potential applications in prophylaxis for surgical procedures, particularly in settings where infection risk is high.

Applications in Medical Fields

This compound has been utilized across various medical disciplines:

- Dentistry : It is commonly used for procedures like tooth extractions and root canals due to its effective numbing capabilities when injected into the gum tissue.

- Dermatology : Topical formulations are applied to skin or mucous membranes for pain relief during minor surgical interventions.

- Veterinary Medicine : Amylocaine is also employed as an anesthetic agent in aquatic animals, providing effective immobilization and analgesia during procedures .

Case Study 1: Efficacy in Spinal Anesthesia

In a clinical setting, amylocaine was administered for spinal anesthesia during cesarean sections. Results indicated satisfactory anesthesia levels with minimal side effects compared to other anesthetics available at the time .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various local anesthetics, including amylocaine. The findings revealed that amylocaine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential role in preventing postoperative infections .

Comparative Analysis with Other Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time | Moderate | Fast | Slow |

| Duration of Action | Short | Moderate | Long |

| Antimicrobial Activity | Yes | Yes | Limited |

| Common Uses | Spinal anesthesia | Dental procedures | Major surgeries |

Propiedades

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXNWFCHTZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

644-26-8 (Parent) | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045320 | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-59-2 | |

| Record name | Amyleine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does amylocaine hydrochloride function as a local anesthetic?

A: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve cells [, ]. This prevents the transmission of pain signals along nerve fibers to the brain. The exact mechanism involves binding to specific sites on these channels, effectively inhibiting the influx of sodium ions required for nerve impulse propagation.

Q2: Has any research explored the degradation of this compound?

A: Yes, a study investigated the oxidation of this compound by chloramine-B in an acidic environment . This research focused on understanding the kinetics and mechanism of this reaction. The findings contribute valuable information about the stability of the compound under specific conditions, which is crucial for its formulation and storage.

Q3: Are there specific analytical techniques used to quantify this compound?

A: Absolutely. Researchers have developed and validated several methods to quantify this compound in various forms, including bulk and dosage forms . These methods include:

- Derivative Ratio Spectrophotometry: This technique allows for the determination of this compound even in the presence of degradation products and other additives .

- Spectro-densitometry: This method enables the separation of this compound from its degradation products and other compounds before quantification .

- High-Performance Liquid Chromatography (HPLC): This versatile technique provides a robust way to separate and quantify this compound in complex mixtures .

Q4: Have there been any reported adverse effects associated with this compound use?

A: While generally considered safe for its intended use, some cases of adverse reactions have been reported. For instance, a study documented ocular complications in patients who used a topical preparation containing this compound along with methylene blue and naphazoline . Furthermore, historical data highlights cases of nervous system complications following the use of this compound for spinal anesthesia . These reports underscore the importance of careful administration and monitoring for potential adverse events.

Q5: Are there any known allergies or sensitivities related to this compound?

A: Research has identified individuals exhibiting allergic reactions to various local anesthetics, including this compound . This emphasizes the need for thorough medical history assessments before administering the drug to rule out potential hypersensitivity.

Q6: What is the significance of studying the chemical kinetics of this compound degradation?

A: Understanding the kinetics of how this compound breaks down, particularly its oxidation by substances like chloramine-B, is vital for several reasons . It allows researchers to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.